molecular formula C12H12N2OS2 B7760122 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo-

4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo-

Cat. No. B7760122
M. Wt: 264.4 g/mol
InChI Key: JJRVRELEASDUMY-YFHOEESVSA-N
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Description

4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo- is a compound with the molecular formula C12H12N2OS2 . It is also known by other names such as p-Dimethylaminobenzalrhodanine and (Z)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one .


Synthesis Analysis

The synthesis of thiazolidinone derivatives has been covered in various studies . For instance, Thiazolidinone 5 reacted with dimethylformamide-dimethylacetal to afford (Z)-ethyl 2- ((Z)-5- ((dimethylamino) methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate . The structure of thiazolidinone 6 was elucidated from its spectral analysis and X-ray crystallography and was optimized using B3LYP/6-31G (d,p) method .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name (5 Z )-5- [[4- (dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one . The InChI and SMILES strings provide a more detailed representation of the molecular structure .


Chemical Reactions Analysis

Thiazolidinone is a biologically important five‐membered heterocyclic ring having almost all types of biological activities . This review covers various types of thiazolidinones, such as 2‐thiazolidinones, 4‐thiazolidinones, 5‐thiazolidinones, 2‐thioxo‐4‐thiazolidinones, and thiazolidiene‐2,4‐dione .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 264.4 g/mol . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, thiazolidinone derivatives have been reported to exhibit biological action towards a vast range of targets interesting to medicinal chemists .

Safety and Hazards

According to the safety data sheet, this compound is not applicable under U.S. Federal Regulations SARA 313, SARA 311/312 Hazard Categories, CWA (Clean Water Act), and Clean Air Act .

Future Directions

Thiazolidinone derivatives have been reported to have various biological activities, such as peroxisome proliferator‐activated receptor γ binders, follicle‐stimulating hormone agonists, cystic fibrosis transmembrane conductance regulator inhibitors, and antioxidants . Thus, further optimization of these thiazolidinone derivatives may lead to more effective drug agents .

properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRVRELEASDUMY-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Deep red solid; [Merck Index] Red powder with a weak odor; [Alfa Aesar MSDS]
Record name p-Dimethylaminobenzalrhodanine
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URL https://haz-map.com/Agents/11236
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Product Name

4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo-

CAS RN

536-17-4
Record name 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-dimethylaminobenzylidenerhodanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.843
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